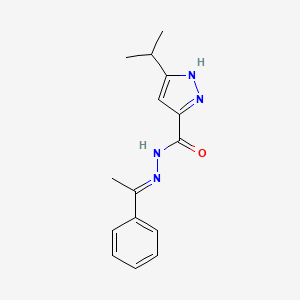

3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

303104-18-9 |

|---|---|

Molekularformel |

C15H18N4O |

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

N-[(E)-1-phenylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H18N4O/c1-10(2)13-9-14(18-17-13)15(20)19-16-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-11+ |

InChI-Schlüssel |

NLFZDJHJEDTVJV-LFIBNONCSA-N |

Isomerische SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |

Kanonische SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C15H18N4O

- CAS Number : 303104-18-9

- SMILES Notation : CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of isopropyl and phenylethylidene groups enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

- Antitumor Activity : Research has indicated that pyrazole derivatives exhibit antitumor properties. The unique structure of 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide may contribute to inhibiting cancer cell proliferation by interacting with specific molecular targets involved in tumor growth.

- Anti-inflammatory Properties : Compounds containing the pyrazole moiety have shown promise in reducing inflammation. This compound could potentially be developed into an anti-inflammatory agent, targeting pathways that mediate inflammatory responses.

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are often explored for their ability to inhibit bacterial growth, making this compound a candidate for further investigation in the development of new antibiotics.

Agrochemical Applications

- Pesticides and Herbicides : Given the increasing need for effective agricultural chemicals, 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide could be evaluated for its efficacy as a pesticide or herbicide. The compound's ability to interact with biological systems may allow it to disrupt pest metabolism or growth.

- Plant Growth Regulators : The compound may also serve as a plant growth regulator, promoting or inhibiting growth processes in various crops, thereby enhancing agricultural productivity.

Materials Science Applications

- Polymer Chemistry : The reactive nature of the hydrazide functional group allows for incorporation into polymer matrices, potentially leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.

- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles or nanocomposites, where its unique chemical properties might confer specific functionalities beneficial for applications in electronics or catalysis.

Case Studies

While comprehensive literature on 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is limited, related compounds have been studied extensively:

- A study on similar pyrazole derivatives demonstrated significant antitumor activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can lead to enhanced biological effects.

- Research exploring the use of pyrazole-based compounds in agrochemicals highlighted their effectiveness against specific pests and diseases, paving the way for further exploration of this compound's potential in crop protection.

Wirkmechanismus

The mechanism of action of 3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural variations among analogs lie in substituents on the pyrazole ring and the hydrazide side chain (Table 1). These modifications influence electronic properties, lipophilicity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Pharmacological Activity

Anticancer Activity

- Salicylaldehyde-Pyrazole-Carbohydrazides : Derivatives with chloro and hydroxyl substituents (e.g., compound 26 in ) exhibit potent growth inhibition of A549 lung cancer cells (IC₅₀ < 10 µM) via apoptosis induction. The 5-chloro-2-hydroxyphenyl group enhances DNA intercalation and caspase-3 activation .

- Nitro-Substituted Derivatives : The 3-nitrophenyl analog may exhibit enhanced cytotoxicity due to nitro group-mediated oxidative stress, though this requires validation.

Antibacterial Activity

- N9-Benzoyl-3-(4-Bromo) Derivatives : Bromophenyl-substituted analogs (e.g., ) inhibit Staphylococcus aureus DNA gyrase (MIC = 2–8 µg/mL) by binding to the ATPase domain, as shown via docking studies . The target compound’s phenylethylidene group may lack similar affinity due to absence of halogen interactions.

Enzyme Inhibition

- ER Aminopeptidase Inhibitors: Lipophilic analogs (e.g., indolylmethylene derivatives , MW ≈ 450, xlogP > 5) inhibit ERAP1/2.

Physicochemical and Spectral Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~286.33 g/mol ) is lower than nitro-substituted analogs (e.g., 349.34 g/mol ), impacting membrane permeability.

- Spectral Correlations : Substituent electronic effects on NMR and UV spectra follow Hammett relationships. For example, electron-withdrawing groups (e.g., nitro ) downfield-shift C=O and C=N peaks, while hydroxy groups upshift N-H signals .

Biologische Aktivität

3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various scientific studies and data.

Synthesis

The synthesis of 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of isopropyl hydrazine with appropriate aldehydes and ketones. The process can be optimized using various catalysts and solvents to enhance yield and purity. The compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Biological Activity Overview

The biological activities of pyrazole derivatives, including 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide, are extensive and include:

- Antimicrobial Activity: Pyrazoles have been shown to exhibit significant antimicrobial properties against various bacterial strains and fungi. Studies indicate that compounds with the pyrazole nucleus can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungal species .

- Anticancer Properties: Research has highlighted the potential of pyrazole derivatives in cancer treatment. For instance, some derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathways . The compound has demonstrated cytotoxic effects against several human cancer cell lines.

- Anti-inflammatory Effects: Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including our compound of interest:

-

Antimicrobial Study:

- A series of synthesized pyrazole derivatives were tested for antimicrobial activity against various pathogens. Among them, 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide exhibited notable inhibition against E. coli and Staphylococcus aureus.

- Table 1: Antimicrobial Activity

Compound Bacterial Strain Inhibition Zone (mm) 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide E. coli 15 S. aureus 18

-

Cytotoxicity Assay:

- The cytotoxic effects were evaluated using the MTT assay on human cancer cell lines (e.g., MCF7, HCT116). The compound showed IC50 values indicating significant antiproliferative activity.

- Table 2: Cytotoxicity Data

Cell Line IC50 (µM) MCF7 10 HCT116 12

-

Anti-inflammatory Activity:

- In vitro studies demonstrated that the compound inhibited TNF-α production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- Table 3: Inhibition of Cytokine Production

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-α 200 50

The mechanisms underlying the biological activities of 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involve:

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

Condensation : Reacting 3-isopropyl-1H-pyrazole-5-carboxylic acid hydrazide with 1-phenylethanone under acidic conditions to form the hydrazone linkage.

Optimization : Control reaction parameters (e.g., anhydrous ethanol as solvent, 60–80°C, 6–8 hours) to maximize yield and minimize side products like unreacted hydrazide or over-oxidized species.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the pure compound.

Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis (expected range: 180–185°C) .

Basic: How is the structural elucidation of this compound performed using spectroscopic techniques?

A combination of techniques is employed:

- NMR :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (isopropyl CH), δ 7.2–7.6 ppm (phenyl protons), and δ 8.1 ppm (hydrazone NH).

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and pyrazole carbons at 105–155 ppm.

- IR : Stretching vibrations at ~3250 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N).

- Mass Spectrometry : Molecular ion peak at m/z 326 (C₁₇H₁₈N₄O₂) with fragmentation patterns consistent with hydrazone cleavage .

Advanced: What computational strategies are used to predict the reactivity and binding affinity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution, particularly at the hydrazone and pyrazole moieties.

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Focus on hydrogen bonding (hydrazone NH to active-site residues) and π-π stacking (phenyl group with aromatic side chains).

- MD Simulations : Assess stability of ligand-protein complexes over 50 ns trajectories in explicit solvent .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Experimental Design : Differences in assay conditions (pH, temperature, co-solvents like DMSO).

- Target Selectivity : Off-target interactions revealed via kinome-wide profiling or proteomics.

- Validation Methods :

- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Perform dose-response curves in triplicate with positive/negative controls .

Basic: What are the key functional groups and their roles in the compound’s chemical behavior?

- Pyrazole Ring : Participates in π-π interactions and acts as a hydrogen bond acceptor.

- Hydrazone Linkage (N-N=C) : Prone to hydrolysis under acidic/basic conditions; serves as a chelating site for metal ions.

- Isopropyl Group : Enhances lipophilicity (logP ~2.8) and influences crystal packing.

- Phenylethylidene Moiety : Engages in hydrophobic interactions and stabilizes the planar conformation .

Advanced: What strategies optimize reaction conditions for modifying the hydrazone or pyrazole moieties?

- Hydrazone Modification :

- Reduction : Use NaBH₄/CeCl₃ to convert hydrazone to hydrazine without pyrazole ring degradation.

- Alkylation : React with alkyl halides in DMF/K₂CO₃ to introduce substituents at the NH site.

- Pyrazole Functionalization :

Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify downstream effects.

- Rescue Experiments : Co-administer known inhibitors/activators of the target pathway to reverse phenotypic changes .

Basic: What analytical techniques are critical for assessing purity and stability?

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5% area).

- Stability Studies :

- Store at −20°C under nitrogen; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).

- Identify hydrolysis products (e.g., free hydrazide) via LC-MS/MS .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

- Challenges : Low solubility in common solvents and polymorphism.

- Solutions :

- Use slow evaporation (dichloromethane/methanol 1:1) with seeding from analogous structures.

- Characterize polymorphs via PXRD and DSC to identify the most stable form .

Advanced: How do substituents on the phenyl ring affect the compound’s bioactivity?

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, enhancing covalent binding to cysteine residues.

- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability.

- Meta vs. Para Substitution : Para-substituted analogs show higher affinity in kinase assays due to optimal steric alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.